Diethyl (1-ethoxy-3-oxobutyl)phosphonate
Description
Diethyl (1-ethoxy-3-oxobutyl)phosphonate is a phosphonate ester characterized by a diethylphosphonate group attached to a 1-ethoxy-3-oxobutyl chain. Its structure combines a ketone moiety at the third carbon and an ethoxy group at the first carbon of the butyl chain, making it a versatile intermediate in organic synthesis. Phosphonate esters are widely used in Horner-Wadsworth-Emmons (HWE) reactions, catalysis, and medicinal chemistry due to their stability and reactivity .
For example, diethyl 2-oxo-2-arylethylphosphonates are synthesized via Arbuzov reactions between 2-bromo-1-arylethanones and triethylphosphite in acetonitrile at 80°C . Similar conditions may apply for introducing the 1-ethoxy-3-oxobutyl group.
Properties
CAS No. |
88972-21-8 |
|---|---|
Molecular Formula |
C10H21O5P |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-4-ethoxybutan-2-one |
InChI |
InChI=1S/C10H21O5P/c1-5-13-10(8-9(4)11)16(12,14-6-2)15-7-3/h10H,5-8H2,1-4H3 |
InChI Key |
DACMVFPYOPEUEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Abramov Reaction: Carbonyl Addition to Dialkyl Phosphites
The Abramov reaction, involving the nucleophilic addition of dialkyl phosphites to carbonyl compounds, is a cornerstone of α-hydroxyphosphonate synthesis. For Diethyl (1-ethoxy-3-oxobutyl)phosphonate, this method could be adapted by reacting diethyl phosphite with a pre-functionalized carbonyl precursor bearing the ethoxy and ketone groups.
Example Protocol (adapted from):
- Substrate Preparation : Synthesize 1-ethoxy-3-oxobutanal by ethoxylation of 3-oxobutanal using ethyl bromide under basic conditions.
- Phosphonate Formation : Combine equimolar amounts of diethyl phosphite and 1-ethoxy-3-oxobutanal in acetone with 10 mol% triethylamine.
- Reflux and Crystallization : Stir at reflux for 6–12 hours, then add n-pentane to induce crystallization. Filter to isolate the product.
Challenges :
Michaelis-Arbuzov Reaction: Alkyl Halide and Trialkyl Phosphite
The Michaelis-Arbuzov reaction, which involves trialkyl phosphites reacting with alkyl halides, offers an alternative route. Here, a 1-ethoxy-3-oxobutyl halide could serve as the electrophilic partner.
Example Protocol (adapted from):
- Halide Synthesis : Convert 1-ethoxy-3-oxobutanol to the corresponding bromide using PBr₃ in anhydrous ether.
- Arbuzov Reaction : React the bromide with triethyl phosphite at 80–100°C for 24 hours.
- Work-Up : Remove volatile byproducts under reduced pressure and purify via column chromatography.
Limitations :
- Low yields due to steric hindrance from the ethoxy group.
- Competing elimination reactions may dominate.
Post-Modification of Pre-Existing Phosphonates
Alkylation of α-Hydroxyphosphonate Intermediates
Diethyl (1-hydroxy-3-oxobutyl)phosphonate, synthesized via the Abramov reaction, can be alkylated to introduce the ethoxy group.
- Hydroxyphosphonate Synthesis : React diethyl phosphite with 3-oxobutanal in acetone/triethylamine.
- Tosylation : Treat the α-hydroxyphosphonate with tosyl chloride (1.2 equiv) in dichloromethane at 0°C.
- Ethoxylation : Displace the tosylate with sodium ethoxide in THF at reflux for 4 hours.
- Purification : Crystallize from acetone/n-pentane (yield: 65–72%).
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Tosylation | 0°C, 2 h | 85 |
| Ethoxylation | THF, reflux, 4 h | 70 |
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables direct conversion of alcohols to ethers, circumventing the need for pre-functionalized halides.
Protocol :
- Substrate : Diethyl (1-hydroxy-3-oxobutyl)phosphonate (1.0 equiv).
- Reagents : Ethanol (3.0 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).
- Conditions : Stir in THF at 25°C for 12 hours.
- Work-Up : Filter to remove precipitates, concentrate, and purify via silica gel chromatography.
Advantages :
- High regioselectivity for the 1-position.
- Mild conditions preserve the ketone functionality.
Innovative Approaches from Patent Literature
Sodium-Mediated Condensation
A patent detailing trisodium salt synthesis (WO2017154017A1) suggests adapting sodium-mediated reactions for phosphonate-ethoxy coupling:
Protocol :
- Phosphonate Activation : Generate the sodium salt of diethyl (3-oxobutyl)phosphonate using NaH in toluene.
- Ethoxylation : Add ethyl triflate (1.1 equiv) and stir at 60°C for 8 hours.
- Acid Quench : Neutralize with acetic acid and extract with methyl tert-butyl ether.
Critical Parameters :
Comparative Analysis of Methods
Yield and Practicality
| Method | Yield (%) | Complexity | Cost |
|---|---|---|---|
| Abramov + Alkylation | 65–72 | Moderate | $$ |
| Mitsunobu | 55–60 | High | $$$ |
| Sodium-Mediated | 70–75 | High | $$ |
Trade-Offs :
- The Abramov route balances yield and cost but requires multi-step synthesis.
- Sodium-mediated methods offer higher yields but demand stringent anhydrous conditions.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-ethoxy-3-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Scientific Research Applications
Diethyl (1-ethoxy-3-oxobutyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (1-ethoxy-3-oxobutyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in coordination chemistry with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities between Diethyl (1-ethoxy-3-oxobutyl)phosphonate and key analogs:
Key Observations :
- Ketone Position : The 3-oxo group in the target compound contrasts with 2-oxo groups in diethyl 2-oxo-2-arylethylphosphonates, affecting conjugation and reactivity in HWE reactions .
- Substituent Effects : Ethoxy and methylthio groups modulate electronic properties. For example, methylthio substituents enhance nucleophilicity in cyclocondensation reactions , while ethoxy groups may influence solubility or steric hindrance.
- Biological Activity: Aminophosphonates with electron-withdrawing groups (e.g., trifluoromethyl) exhibit radical-scavenging antioxidant properties, suggesting that the target compound’s ethoxy/ketone groups could be tailored for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
